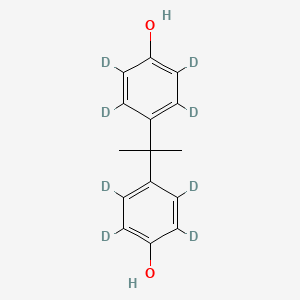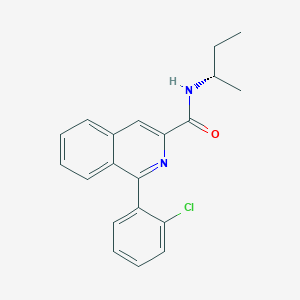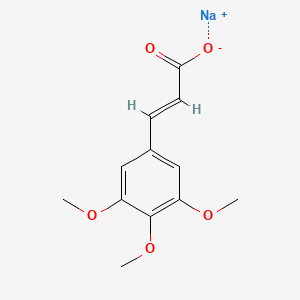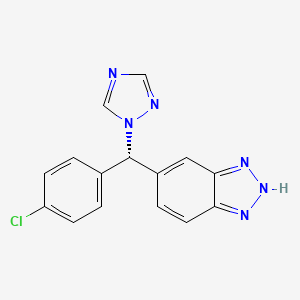
Ambroxol O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambroxol O-glucuronide is a compound with the molecular formula C19H26Br2N2O7 . It is a mucoactive agent and has been used widely to treat both acute and chronic respiratory diseases .
Synthesis Analysis
The synthesis of Ambroxol involves the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3, 5-dibromobenzaldehyde, which is then reacted with trans-4-aminocyclohexanol. The product is then reduced and salified with hydrochloride to finally prepare Ambroxol .Molecular Structure Analysis
The molecular structure of Ambroxol O-glucuronide is primarily linked through the N–H···N and O–H···O hydrogen bonds and C–Br···π interactions . The molecular weight of Ambroxol O-glucuronide is 554.2 g/mol .Chemical Reactions Analysis
Ambroxol is a mucolytic agent used in the treatment of respiratory diseases. The synthesis of carbon-14-labeled Ambroxol with the radioactive atom(s) either on the benzylic carbon or uniformly in the cyclohexyl ring has been reported .Physical And Chemical Properties Analysis
Ambroxol O-glucuronide has a molecular weight of 554.2 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 6 . Its exact mass is 554.00863 g/mol and its monoisotopic mass is 552.01068 g/mol .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ambroxol O-glucuronide involves the glucuronidation of Ambroxol, which is a common metabolite of Ambroxol hydrochloride. Glucuronidation is a process in which a glucuronic acid molecule is attached to a drug or metabolite, resulting in increased water solubility and elimination from the body. The reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Ambroxol hydrochloride", "UDP-glucuronic acid" ], "Reaction": [ "Ambroxol hydrochloride is first deprotonated with a base such as sodium hydroxide to form the free base.", "The free base is then reacted with UDP-glucuronic acid in the presence of a UDP-glucuronosyltransferase enzyme to form Ambroxol O-glucuronide.", "The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4.", "The resulting Ambroxol O-glucuronide can be purified using techniques such as chromatography or crystallization." ] } | |
CAS-Nummer |
1241045-91-9 |
Molekularformel |
C₁₉H₂₆Br₂N₂O₇ |
Molekulargewicht |
554.23 |
Synonyme |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)
![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

